2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid
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Overview
Description
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid is a chemical compound that features a piperidine ring attached to a furan ring via a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment to the Furan Ring: The piperidine ring is then attached to the furan ring through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidin-4-yl-methyl-furan-2-carboxylic acid and piperidin-4-yl-methyl-thiophene-3-carboxylic acid share structural similarities with 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid.
Furan Derivatives: Compounds like furan-3-carboxylic acid and furan-2-carboxylic acid are structurally related and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a furan ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in other similar compounds .
Biological Activity
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring and a furan moiety, which are known to contribute to various pharmacological properties. Its molecular formula is C13H15N1O3, with a molecular weight of approximately 233.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
- Gene Expression Modulation : The compound may affect the expression of genes associated with inflammation, apoptosis, and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 10.5 | Apoptosis |
Compound B | A549 | 8.2 | Cell Cycle Arrest |
Compound C | H460 | 12.0 | Apoptosis |
Neuropharmacological Effects
The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective effects. Preliminary studies indicate that derivatives may exhibit antidepressant and anxiolytic properties.
Case Study: Neuropharmacological Assessment
In a study assessing the effects of related compounds on anxiety-like behavior in rodents, it was found that administration led to significant reductions in anxiety scores compared to controls, indicating potential therapeutic benefits in treating anxiety disorders.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound:
- In Vivo Studies : Animal models have demonstrated that the compound exhibits favorable absorption and distribution characteristics.
- Toxicity Assessments : Toxicological evaluations indicated a low toxicity profile at therapeutic doses, suggesting its safety for further development.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-3-6-15-10(9)7-8-1-4-12-5-2-8/h3,6,8,12H,1-2,4-5,7H2,(H,13,14) |
InChI Key |
LTVQHNLQNLWFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C=CO2)C(=O)O |
Origin of Product |
United States |
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